molecular formula C9H18N2O3 B11744565 beta-Alanyl-l-isoleucine

beta-Alanyl-l-isoleucine

Cat. No.: B11744565
M. Wt: 202.25 g/mol
InChI Key: GGUBVMQYYFJPFQ-XPUUQOCRSA-N
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Description

Beta-Alanyl-l-isoleucine: is a dipeptide composed of beta-alanine and l-isoleucine Beta-alanine is a non-proteinogenic amino acid, while l-isoleucine is one of the essential amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanyl-l-isoleucine typically involves the coupling of beta-alanine and l-isoleucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the dipeptide. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Beta-Alanyl-l-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Beta-Alanyl-l-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound in studies of peptide synthesis and dipeptide behavior.

    Biology: Investigated for its role in metabolic pathways and potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic effects, such as enhancing muscle endurance and performance.

    Industry: Utilized in the production of specialized peptides and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of beta-Alanyl-l-isoleucine involves its interaction with various molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in peptide metabolism or influence signaling pathways related to muscle function and endurance. The specific molecular targets and pathways can vary depending on the biological context and application.

Comparison with Similar Compounds

  • Beta-Alanyl-l-leucine
  • Beta-Alanyl-l-valine
  • Beta-Alanyl-l-histidine (Carnosine)

Comparison: Beta-Alanyl-l-isoleucine is unique due to its specific combination of beta-alanine and l-isoleucine, which may confer distinct biochemical properties and applications. Compared to other beta-alanyl dipeptides, it may have different effects on muscle metabolism and endurance, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1

InChI Key

GGUBVMQYYFJPFQ-XPUUQOCRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCN

Origin of Product

United States

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